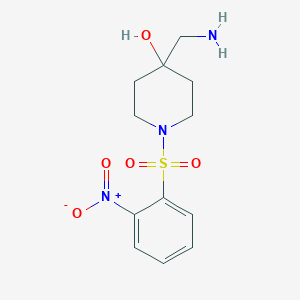![molecular formula C16H12N2O4 B2432207 2-[4-(2,4-二氧代-1H-喹唑啉-3-基)苯基]乙酸 CAS No. 688774-48-3](/img/structure/B2432207.png)
2-[4-(2,4-二氧代-1H-喹唑啉-3-基)苯基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant therapeutic potential . This compound is characterized by a quinazolinone core attached to a phenylacetic acid moiety, making it a valuable scaffold in medicinal chemistry.
科学研究应用
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid has numerous applications in scientific research:
作用机制
Target of Action
The primary target of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid is Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) . This enzyme is predominantly responsible for the growth of the malaria parasite .
Mode of Action
The compound interacts with the putative active site of pfDHODH . The binding site residues of the target enzyme pfDHODH are PHE171, LEU172, CYS175, GLY181, CYS184, HIS185, PHE188, LEU189, PHE227, ILE263, ARG265, TYR528, LEU531, VAL532, GLY535, and MET536 . These residues play a catalytic role by forming intermolecular interactions with the ligand molecules .
Biochemical Pathways
The compound affects the biochemical pathway involving pfDHODH . This enzyme is crucial for the synthesis of pyrimidines, which are essential components of RNA and DNA. By inhibiting pfDHODH, the compound disrupts pyrimidine biosynthesis, thereby inhibiting the growth of the malaria parasite .
Pharmacokinetics
The pharmacokinetic properties of the compound were predicted through in silico techniques . .
Result of Action
The molecular effect of the compound’s action is the inhibition of pfDHODH, leading to disruption of pyrimidine biosynthesis . On a cellular level, this results in the inhibition of the growth of the malaria parasite .
生化分析
Biochemical Properties
Quinazolinone derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Quinazolinone derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinazolinone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization . A common synthetic route includes:
Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functionalization: The quinazolinone core is then functionalized with a phenylacetic acid moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylacetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .
相似化合物的比较
Similar Compounds
Quinazoline: A related compound with a similar core structure but different functional groups.
Quinazolinone Derivatives: Various derivatives with modifications on the quinazolinone core or the attached phenylacetic acid moiety.
Uniqueness
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is unique due to its specific combination of the quinazolinone core and the phenylacetic acid moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
属性
IUPAC Name |
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQHHQCSSRDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)

![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)



![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2432143.png)
![2-Cyclopropyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2432144.png)

